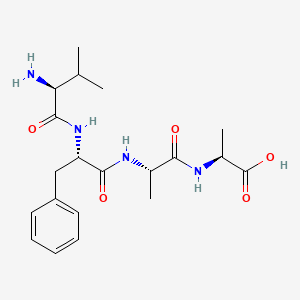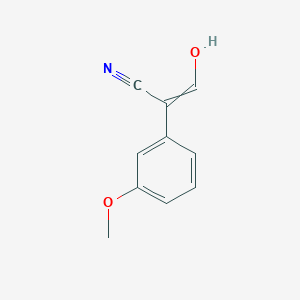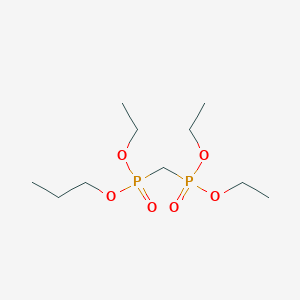
Triethyl propyl methylenebis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl propyl methylenebis(phosphonate) is an organophosphorus compound characterized by the presence of phosphonate groups. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of triethyl propyl methylenebis(phosphonate) allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl propyl methylenebis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with propyl bromide in the presence of a base, followed by the addition of methylene chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of triethyl propyl methylenebis(phosphonate) often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl propyl methylenebis(phosphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds and a suitable base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Triethyl propyl methylenebis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of triethyl propyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl phosphonoacetate
- Diethyl (bromodifluoromethyl)phosphonate
Uniqueness
Triethyl propyl methylenebis(phosphonate) is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to form stable complexes with metals and its versatility in synthetic applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
710323-33-4 |
|---|---|
Molecular Formula |
C10H24O6P2 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-16-18(12,15-8-4)10-17(11,13-6-2)14-7-3/h5-10H2,1-4H3 |
InChI Key |
RDZKTTNNVWHINS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
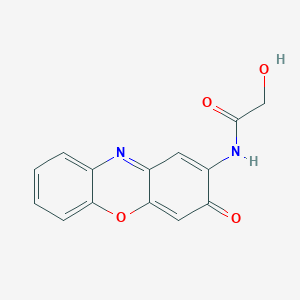
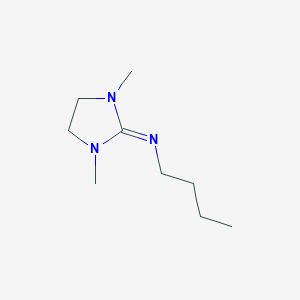
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
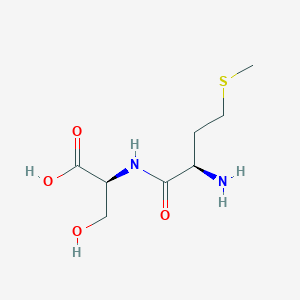
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
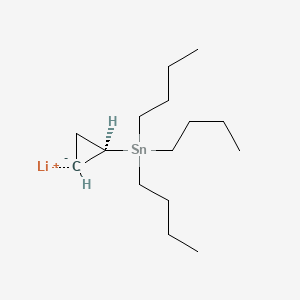
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
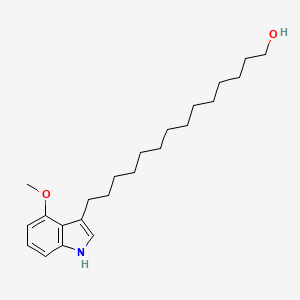
methanone](/img/structure/B15159740.png)
